molecular formula C14H10O2 B13710963 3-Methyl-1H-naphtho[2,1-b]pyran-1-one

3-Methyl-1H-naphtho[2,1-b]pyran-1-one

Cat. No.: B13710963
M. Wt: 210.23 g/mol
InChI Key: SABIKCKVFBNFFB-UHFFFAOYSA-N
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Description

3-Methyl-1H-naphtho[2,1-b]pyran-1-one is a fused heterocyclic compound featuring a naphthalene core linked to a pyran-1-one moiety with a methyl substituent at the 3-position. Its structure combines aromatic and lactone functionalities, making it a subject of interest in synthetic chemistry and materials science.

Key physicochemical properties include:

  • UV-Vis Absorption: Analogous compounds exhibit strong absorption in the 260–285 nm range (e.g., λmax = 274–285 nm in methanol), attributed to π→π* transitions in the conjugated naphthopyran system .
  • Thermal Stability: Melting points for methyl-substituted derivatives range from 160–196°C, influenced by substituent position and crystallinity .

Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-methylbenzo[f]chromen-1-one

InChI

InChI=1S/C14H10O2/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3

InChI Key

SABIKCKVFBNFFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-naphtho[2,1-b]pyran-1-one typically involves the cyclocondensation of 2-hydroxy-1-naphthaldehyde with various acetic acids in the presence of a catalyst. One common method involves using DCC (dicyclohexylcarbodiimide) and DMSO (dimethyl sulfoxide) under microwave or conventional heating . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of 3-Methyl-1H-naphtho[2,1-b]pyran-1-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yield. The choice of solvents and catalysts can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: Alcohols or alkanes are the typical products.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-Methyl-1H-naphtho[2,1-b]pyran-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of naphthopyrans are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Substituent and Physical Property Comparison
Compound Name Substituent(s) Melting Point (°C) UV λmax (nm) Molecular Weight (g/mol) Reference
3-Methyl-1H-naphtho[2,1-b]pyran-1-one 3-CH3 Not reported ~275 (est.) 210.23
3-(3’-Methylphenyl)-1H-naphtho[2,1-b]pyran-1-one 3-(3’-CH3-C6H4) 162 274 287.34
3-(4’-Methylphenyl)-1H-naphtho[2,1-b]pyran-1-one 3-(4’-CH3-C6H4) 195–196 285 287.34
3-(2’,6’-Dichlorophenyl)-1H-naphtho[2,1-b]pyran-1-one 3-(2’,6’-Cl2-C6H3) 160–161 261 342.18
3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one 3-(4-OCH3-C6H4) (dihydro) Not reported Not reported 304.33
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one 9-OH, 1-CH3 Not reported Not reported 226.23

Key Observations :

  • Substituent Position : Para-substituted aryl groups (e.g., 4’-methylphenyl in Compound 4) increase melting points compared to meta-substituted analogs (Compound 3: 195–196°C vs. 162°C) due to enhanced symmetry and packing efficiency .
  • Electron-Withdrawing Groups : Chlorine substituents (Compound 9) reduce λmax to 261 nm, likely due to decreased conjugation efficiency .

Key Observations :

  • Oxidative Coupling : DDQ-mediated dehydrogenation is a common route for aryl-substituted naphthopyrans, though yields are moderate (23–65%) .
  • Microwave Synthesis : Solvent-free microwave methods improve efficiency (70–80% yields) and reduce reaction times compared to conventional heating .

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